molecular formula C18H23N5O2 B12238934 N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide

Cat. No.: B12238934
M. Wt: 341.4 g/mol
InChI Key: ZBEQHPWJWJKHLU-UHFFFAOYSA-N
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Description

N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrrolidine ring, and a dimethylamino benzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring through a cyclization reaction. The dimethylamino benzoyl group is then attached via an acylation reaction. The final step involves the acetylation of the pyrazole ring to form the desired compound. Reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-3-yl)acetamide
  • N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(1-{1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical pathways.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[1-[1-[3-(dimethylamino)benzoyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C18H23N5O2/c1-13(24)20-15-10-19-23(11-15)17-7-8-22(12-17)18(25)14-5-4-6-16(9-14)21(2)3/h4-6,9-11,17H,7-8,12H2,1-3H3,(H,20,24)

InChI Key

ZBEQHPWJWJKHLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC(=CC=C3)N(C)C

Origin of Product

United States

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